molecular formula C14H13ClN2O B2716948 4-Amino-N-benzyl-2-chlorobenzamide CAS No. 301527-89-9

4-Amino-N-benzyl-2-chlorobenzamide

Cat. No.: B2716948
CAS No.: 301527-89-9
M. Wt: 260.72
InChI Key: RBRXYCDZIUJGLW-UHFFFAOYSA-N
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Description

4-Amino-N-benzyl-2-chlorobenzamide is an organic compound with the molecular formula C14H13ClN2O and a molecular weight of 260.72 g/mol . This compound is characterized by the presence of an amino group, a benzyl group, and a chlorobenzamide moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Scientific Research Applications

4-Amino-N-benzyl-2-chlorobenzamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-benzyl-2-chlorobenzamide typically involves the reaction of 4-amino-2-chlorobenzoic acid with benzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include controlling temperature, reaction time, and the use of solvents to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-benzyl-2-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .

Mechanism of Action

The mechanism of action of 4-Amino-N-benzyl-2-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 4-Amino-2-chlorobenzamide
  • 4-Amino-2-chlorobenzonitrile
  • 4-Amino-2-chlorobenzoic acid

Comparison: 4-Amino-N-benzyl-2-chlorobenzamide is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

4-amino-N-benzyl-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c15-13-8-11(16)6-7-12(13)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRXYCDZIUJGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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